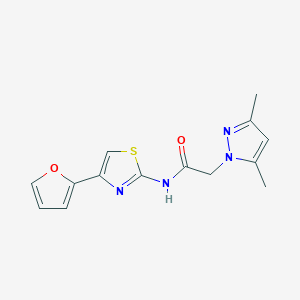

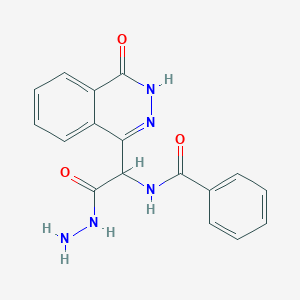

![molecular formula C23H30ClN5O3S B2953169 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide CAS No. 1189733-07-0](/img/structure/B2953169.png)

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide is a useful research compound. Its molecular formula is C23H30ClN5O3S and its molecular weight is 492.04. The purity is usually 95%.

BenchChem offers high-quality 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

The compound's relevance in organic synthesis can be seen in methodologies for constructing complex molecules. For example, research by Magnus, Exon, and Sear (1983) on the synthesis of indolocarbazoles for fused dimeric indole alkaloid staurosporinone production showcases the use of related sulfonyl compounds in complex organic synthesis reactions, highlighting their utility in creating bioactive molecules (Magnus, Exon, & Sear, 1983).

Pharmacological Applications

In pharmacology, sulfonamide compounds, which share a functional group with the target compound, have been synthesized and tested for their anticonvulsant properties. Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, which showed significant anticonvulsive effects, suggesting potential applications in drug development for neurological disorders (Farag et al., 2012).

Antioxidant and Anticancer Applications

Küçükgüzel et al. (2013) investigated novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives, highlighting their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study underscores the compound's framework's versatility in contributing to the development of therapeutics with multiple biological activities (Küçükgüzel et al., 2013).

Environmental Applications

In environmental science, Sharma, Banerjee, and Choudhury (2012) demonstrated the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, involving a mechanism that could be relevant to understanding the environmental fate of related sulfonylurea compounds. This research points to the potential environmental impact and biodegradation pathways of such chemicals (Sharma, Banerjee, & Choudhury, 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be tubulin and dopamine and serotonin receptors . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in cell division, intracellular transport, and maintaining cell shape . Dopamine and serotonin receptors are involved in transmitting signals in the brain and play a key role in mood and behavior .

Mode of Action

The compound binds to the colchicine binding site of the tubulin , disrupting the formation of microtubules and thereby inhibiting cell division . It also acts as an antagonist at dopamine and serotonin receptors, blocking the action of these neurotransmitters .

Biochemical Pathways

The compound’s action on tubulin disrupts the microtubule network , affecting various cellular processes that depend on microtubules, such as cell division, intracellular transport, and the maintenance of cell shape . Its antagonistic action on dopamine and serotonin receptors can affect various neurotransmitter pathways in the brain, potentially leading to changes in mood and behavior .

Pharmacokinetics

Many piperazine derivatives possess drug-like properties , suggesting that this compound may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action on tubulin can lead to cell cycle arrest and potentially cell death , as cell division is disrupted . Its action on dopamine and serotonin receptors can lead to changes in neurotransmitter signaling in the brain, which could potentially affect mood and behavior .

properties

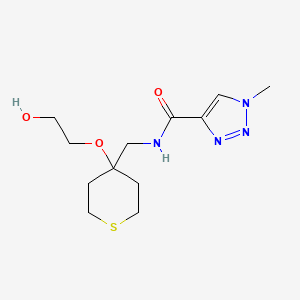

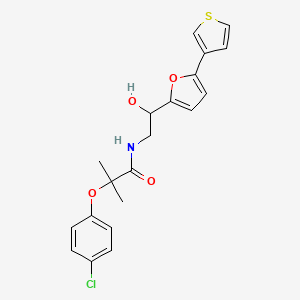

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN5O3S/c1-27-17-21(22(30)25-11-10-18-6-3-2-4-7-18)23(26-27)33(31,32)29-14-12-28(13-15-29)20-9-5-8-19(24)16-20/h5-6,8-9,16-17H,2-4,7,10-15H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNAFRKABRQUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCC4=CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide](/img/structure/B2953087.png)

![N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2953089.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B2953093.png)

![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2953099.png)

![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2953103.png)

![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)

![(E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953109.png)